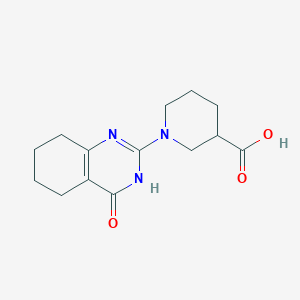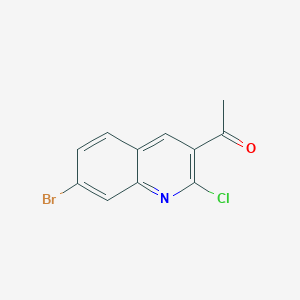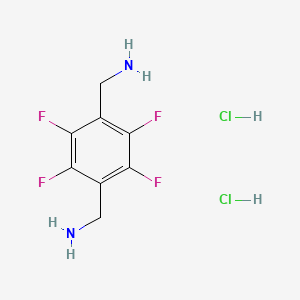![molecular formula C12H10BrNO2 B11844566 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is a heterocyclic compound that features a bromine atom and a fused indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione involves its interaction with specific molecular targets. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoindole: A simpler analog that lacks the tetrahydro-1H-benzo[e]indole-1,2(3H)-dione structure.
6,7,8,9-Tetrahydro-1H-benzo[e]indole: Similar but without the bromine atom.
1,2(3H)-Dione derivatives: Compounds with similar dione structures but different substituents.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is unique due to the combination of the bromine atom and the fused indole-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
4-bromo-6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-8-5-6-3-1-2-4-7(6)9-10(8)14-12(16)11(9)15/h5H,1-4H2,(H,14,15,16) |
Clé InChI |
CKKTWMDTQLTYOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C3C(=C(C=C2C1)Br)NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)


![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)


![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)





![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

